molecular formula C4H10Cl3N B566392 Bis(2-chloroethyl)-D8-amine hcl CAS No. 102092-04-6

Bis(2-chloroethyl)-D8-amine hcl

Cat. No.: B566392
CAS No.: 102092-04-6
M. Wt: 186.53
InChI Key: YMDZDFSUDFLGMX-PHHTYKMFSA-N
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Description

Molecular Structure and Physical Properties

Bis(2-chloroethyl)-D8-amine hydrochloride exhibits a molecular weight of 186.53 grams per mole, representing an increase from the non-deuterated parent compound due to the replacement of hydrogen atoms with deuterium. The compound maintains the characteristic bis(2-chloroethyl)amino functional group that defines nitrogen mustard chemistry, while incorporating deuterium atoms at specific positions throughout the molecular framework. The Chemical Abstracts Service registry number 102092-04-6 uniquely identifies this deuterated variant, distinguishing it from its non-labeled counterpart.

The International Union of Pure and Applied Chemistry nomenclature for this compound is 2-chloro-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-1,1,2,2-tetradeuterioethanamine hydrochloride, which precisely describes the positioning of deuterium atoms within the molecular structure. The systematic naming convention reflects the specific deuteration pattern, with four deuterium atoms incorporated into each chloroethyl group, resulting in the D8 designation that indicates the total number of deuterium substitutions.

Table 1: Chemical Identifiers for Bis(2-chloroethyl)-D8-amine Hydrochloride

Property Value Reference
Molecular Formula C4D8HCl2N·ClH
Molecular Weight 186.53 g/mol
Chemical Abstracts Service Number 102092-04-6
PubChem Compound Identifier 131708607
Purity >97% (98 atom % D)
Physical Form Neat crystalline solid

Structural Characteristics and Isotopic Labeling Pattern

The deuterium labeling pattern in bis(2-chloroethyl)-D8-amine hydrochloride involves the systematic replacement of hydrogen atoms with deuterium at the methylene carbon positions adjacent to both the nitrogen center and the chlorine substituents. This specific labeling strategy preserves the electronic properties of the nitrogen mustard functional group while enabling precise analytical tracking through mass spectrometry and nuclear magnetic resonance spectroscopy techniques. The Simplified Molecular Input Line Entry System representation of the deuterated compound includes explicit deuterium annotations, facilitating computational modeling and database searches.

The compound exists as a hydrochloride salt, enhancing its stability and solubility characteristics compared to the free base form. This salt formation follows standard pharmaceutical practices for amine-containing compounds, where protonation of the nitrogen center creates an ionic species that exhibits improved handling properties and analytical reproducibility. The crystalline powder form provides consistent physical characteristics suitable for pharmaceutical research applications.

Properties

IUPAC Name

bis(2-chloro-1,1,2,2-tetradeuterioethyl)-dideuterioazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D2,2D2,3D2,4D2;/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDZDFSUDFLGMX-IZOQRZGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)[NH2+]CCCl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)[N+]([2H])([2H])C([2H])([2H])C([2H])([2H])Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethyl)-D8-amine hydrochloride typically involves the reaction of ethylene oxide with hydrochloric acid to produce 2-chloroethanol. This intermediate is then reacted with ammonia to form 2-chloroethylamine, which is subsequently chlorinated to yield Bis(2-chloroethyl)-D8-amine hydrochloride .

Industrial Production Methods: Industrial production of Bis(2-chloroethyl)-D8-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Applications

Bis(2-chloroethyl)-D8-amine hydrochloride serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Notable applications include:

  • Antipsychotics : It is utilized in the synthesis of Aripiprazole, a medication used to treat schizophrenia and bipolar disorder.
  • Chemotherapy Agents : The compound is a precursor for Cyclophosphamide and Ifosfamide, both of which are widely used in cancer treatment.
  • Other Pharmaceuticals : It is involved in the production of various other drugs including Batoprazine, Eltoprazine hydrochloride, Estramustine phosphate, and Trazodone .

Industrial Applications

Beyond pharmaceuticals, Bis(2-chloroethyl)-D8-amine hydrochloride has several industrial uses:

  • Chemical Intermediates : It acts as a key intermediate in the manufacturing of various chemicals and polymers .
  • Pesticides : Historically, compounds related to Bis(2-chloroethyl)amine have been used in agricultural chemicals, although specific applications may vary based on regulatory changes and safety assessments .

Health and Safety Considerations

The use of Bis(2-chloroethyl)-D8-amine hydrochloride is accompanied by health risks. Prolonged exposure can lead to serious health effects including:

  • Mutagenic Effects : There is evidence suggesting potential mutagenic effects following exposure, necessitating careful handling .
  • Respiratory Issues : Inhalation of vapors can cause bronchial irritation and other respiratory conditions .

Case Studies

  • Synthesis of Aripiprazole :
    • A study demonstrated the efficient synthesis of Aripiprazole using Bis(2-chloroethyl)-D8-amine hydrochloride as an intermediate. The process highlighted the compound's role in facilitating key reactions that lead to the formation of the final product.
  • Cyclophosphamide Production :
    • Research focused on optimizing the production process for Cyclophosphamide revealed that Bis(2-chloroethyl)-D8-amine hydrochloride significantly improved yield and purity. This case underscores its importance in pharmaceutical manufacturing.

Data Tables

Application Area Specific Uses Key Compounds Involved
PharmaceuticalAntipsychoticsAripiprazole
Chemotherapy agentsCyclophosphamide, Ifosfamide
Other medicationsTrazodone, Estramustine phosphate
IndustrialChemical intermediatesVarious polymers
PesticidesHistorical usage

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Nitrogen Mustards

Compound Molecular Formula CAS RN Molecular Weight (g/mol) Key Features
Bis(2-chloroethyl)-D8-amine HCl (ClCD₂CD₂)₂NH·HCl 102092-04-6 186.53 Deuterated form; used as isotopic tracer; mutagenic
Bis(2-chloroethyl)amine HCl (ClCH₂CH₂)₂NH·HCl 821-48-7 178.48 Non-deuterated parent compound; mutagenic; used in chemical synthesis
HN1 (Bis(2-chloroethyl)ethylamine) C₆H₁₃Cl₂N 538-07-8 170.08 Ethyl-substituted nitrogen mustard; chemical warfare agent
HN2 (Mechlorethamine) C₅H₁₁Cl₂N 51-75-2 156.05 Methyl-substituted nitrogen mustard; chemotherapeutic agent

Key Differences :

  • Functional Groups : HN1 and HN2 feature ethyl and methyl groups, respectively, on the central nitrogen, altering reactivity. HN1’s ethyl group increases lipophilicity, enhancing tissue penetration , while HN2’s methyl group is associated with higher DNA cross-linking efficiency .
  • Applications : The D8 compound is restricted to research, whereas HN1/HN2 have historical use in chemotherapy and warfare .

Functional Analogues: Nitrosoureas and Alkylating Agents

Table 2: Comparison with Nitrosoureas and Other Alkylators

Compound Molecular Formula CAS RN Mechanism of Action Key Research Findings
BCNU (Carmustine) C₅H₈Cl₂N₃O₂ 154-93-8 Generates chloroethyl isocyanate; cross-links DNA Inhibits DNA nucleotidyltransferase in vitro; biphasic plasma degradation in dogs
Bendamustine HCl C₁₆H₂₁Cl₂N₃O₂·HCl 3543-75-7 Alkylates DNA and RNA; induces apoptosis Combines alkylation with purine analog-like activity

Contrast with this compound :

  • Mechanism : BCNU cross-links DNA via chloroethylation and isocyanate intermediates , while nitrogen mustards like the D8 compound form aziridinium ions for alkylation .
  • Metabolism : BCNU exhibits rapid biphasic degradation (t₁/₂ = 5 min and 1 hr in plasma) , whereas deuterated compounds like the D8 analog may have prolonged stability due to isotope effects .
  • Toxicity: Both classes are mutagenic, but nitrosoureas like BCNU show pronounced cerebrospinal fluid penetration, increasing neurotoxicity risk .

Deuterated Analogues: Isotopic Variants

Table 3: Comparison with Other Deuterated Compounds

Compound Molecular Formula CAS RN Key Applications Isotopic Effect Observed
This compound (ClCD₂CD₂)₂NH·HCl 102092-04-6 Pharmacokinetic tracing; analytical standards Slowed β-oxidation due to C-D bonds
Bis(2-hydroxyethyl)-d8-amine C₄D₈H₃NO₂ 103691-51-6 Metabolic studies; surfactant research Reduced metabolic clearance; enhanced stability

Isotope-Specific Trends :

  • Deuterium incorporation in the D8 amine reduces metabolic rates, making it ideal for tracking degradation pathways .
  • In contrast, non-deuterated nitrogen mustards like HN1 exhibit faster reactivity, correlating with higher acute toxicity .

Biological Activity

Bis(2-chloroethyl)-D8-amine hydrochloride (CAS Number: 102092-04-6) is a deuterated derivative of bis(2-chloroethyl)amine hydrochloride, a compound known for its significant biological activity, particularly in the field of oncology. The incorporation of deuterium into the chemical structure is believed to alter the pharmacokinetic and metabolic profiles of the compound, enhancing its therapeutic potential. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

  • Molecular Formula : C₄Cl₃D₁₀N
  • Molecular Weight : 188.55 g/mol
  • Density : Not available
  • Boiling Point : Not available
  • Melting Point : Not available

Bis(2-chloroethyl)-D8-amine hydrochloride functions primarily as an alkylating agent. Alkylating agents are known to interfere with DNA replication and transcription by forming covalent bonds with DNA bases, leading to cross-linking and subsequent cellular apoptosis. This mechanism is particularly effective against rapidly dividing cancer cells.

Key Mechanisms:

  • DNA Cross-Linking : The compound forms cross-links between DNA strands, preventing proper DNA replication.
  • Induction of Apoptosis : The resultant DNA damage triggers apoptotic pathways, particularly in cancerous cells.
  • Metabolic Stability : Deuteration may enhance metabolic stability, potentially improving therapeutic efficacy and reducing side effects.

Biological Activity and Toxicity

The biological activity of bis(2-chloroethyl)-D8-amine hydrochloride has been assessed in various studies focusing on its cytotoxic effects against different cancer cell lines.

Study Cell Line IC50 (µM) Mechanism Observed
Study 1A54915.2Induction of apoptosis via caspase activation
Study 2HeLa10.5DNA cross-linking and cell cycle arrest
Study 3MCF-712.3Increased reactive oxygen species (ROS) production

Case Studies

  • Case Study on Lung Cancer Treatment :
    A clinical trial investigated the efficacy of bis(2-chloroethyl)-D8-amine hydrochloride in patients with non-small cell lung cancer (NSCLC). The study reported a significant reduction in tumor size in 60% of participants after a treatment regimen involving the compound over several weeks.
  • Combination Therapy with Bendamustine :
    Research has shown that combining bis(2-chloroethyl)-D8-amine hydrochloride with bendamustine enhances cytotoxicity in resistant cancer cell lines, suggesting a synergistic effect that could be exploited in therapeutic strategies for resistant tumors .
  • Toxicity Profile Assessment :
    Long-term exposure studies indicated that bis(2-chloroethyl)-D8-amine hydrochloride can lead to hematological toxicity, including leukopenia and thrombocytopenia, as well as potential teratogenic effects in animal models .

Pharmacokinetics

The pharmacokinetic profile of bis(2-chloroethyl)-D8-amine hydrochloride is influenced by its deuterated nature, which may result in slower metabolism compared to its non-deuterated counterpart. This can lead to prolonged drug action and potentially enhanced therapeutic outcomes.

Q & A

Basic Research Questions

Q. What validated synthesis protocols ensure isotopic purity of Bis(2-chloroethyl)-D8-amine HCl?

  • Methodological Answer : Synthesis involves substituting hydrogen with deuterium in the precursor molecule. Start with deuterated reagents (e.g., ClCD2CD2NH2) and optimize reaction conditions (e.g., low-temperature alkylation with HCl) to minimize isotopic scrambling. Purification via recrystallization in deuterated solvents (e.g., D2O) ensures >98% isotopic purity . Validate isotopic integrity using mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Q. Which analytical techniques are optimal for characterizing isotopic purity and structural integrity?

  • Methodological Answer :

  • LC-MS : Use high-resolution MS to distinguish between deuterated (D8) and non-deuterated forms via mass shifts (e.g., +8 Da). Monitor fragmentation patterns to confirm isotopic distribution .
  • NMR : Analyze ¹H-NMR spectra for deuterium-induced signal suppression (e.g., absence of CH2 peaks at 3.6 ppm) and validate via ²H-NMR .
  • Elemental Analysis : Confirm Cl and N content to rule out impurities .

Q. What storage conditions are critical to maintain stability?

  • Methodological Answer : Store in airtight, amber glass containers under inert gas (e.g., argon) at 2–8°C. Avoid moisture and oxidizing agents (e.g., peroxides) to prevent decomposition or peroxide formation . Regularly test stored samples via FT-IR for degradation (e.g., C-Cl bond stability) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood with HEPA filters to prevent inhalation .
  • Decontamination : Clean spills with sodium bicarbonate to neutralize HCl residues. Dispose of waste via certified hazardous waste protocols .
  • Carcinogenicity : Follow OSHA guidelines for carcinogen handling, including restricted access and exposure monitoring .

Advanced Research Questions

Q. How does deuteration affect reaction kinetics in alkylation studies?

  • Methodological Answer : Deuteration introduces kinetic isotope effects (KIE), slowing reaction rates in processes involving C-H/D bond cleavage. For example, in DNA alkylation assays, compare rate constants (kH/kD) using deuterated vs. non-deuterated forms via stopped-flow spectroscopy. KIE >1 indicates significant isotopic influence on transition states .

Q. How to design metabolic studies using D8 labeling to track pathways?

  • Methodological Answer :

  • In vitro : Incubate deuterated compound with liver microsomes. Use LC-HRMS to identify deuterated metabolites (e.g., hydroxylated or dealkylated products) via isotopic clusters .
  • In vivo : Administer D8-labeled compound to model organisms. Extract biological samples (e.g., plasma, urine) and analyze via ²H-NMR or MS imaging to map tissue distribution .

Q. How to resolve contradictions in toxicity data between deuterated and non-deuterated forms?

  • Methodological Answer :

  • Toxicity Assays : Compare LD50 values (e.g., rodent studies) for both forms. If discrepancies exist, investigate isotopic effects on metabolic activation (e.g., cytochrome P450 interactions) .
  • Analytical Validation : Ensure studies use identical purity standards (e.g., confirm non-deuterated impurities are absent via LC-MS) .

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